![molecular formula C21H26N2O B13435156 Acetylfentanyl-D5](/img/structure/B13435156.png)
Acetylfentanyl-D5
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Overview
Description
Acetylfentanyl-D5 is a deuterated analog of acetylfentanyl, an opioid analgesic drug that is structurally similar to fentanyl. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acetylfentanyl. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated compounds in mass spectrometry studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetylfentanyl-D5 involves the introduction of deuterium atoms into the acetylfentanyl molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of acetylfentanyl can result in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Using techniques like chromatography to purify the final product and ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Acetylfentanyl-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include:
N-oxide Derivatives: Formed through oxidation.
Reduced Forms: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Acetylfentanyl-D5 is used in various scientific research applications, including:
Pharmacokinetics Studies: To study the absorption, distribution, metabolism, and excretion of acetylfentanyl.
Metabolism Studies: To identify and quantify metabolites of acetylfentanyl in biological samples.
Analytical Chemistry: Used as an internal standard in mass spectrometry to improve the accuracy and precision of quantitative analyses.
Toxicology: To study the toxicological effects and potential risks associated with acetylfentanyl use.
Mechanism of Action
Acetylfentanyl-D5 exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters such as substance P and glutamate. The overall effect is analgesia, sedation, and euphoria .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
Acrylfentanyl: An analog of fentanyl with similar pharmacological properties.
Furanylfentanyl: Another fentanyl analog with similar effects.
4-Fluoro-Isobutyrylfentanyl: A fentanyl analog with a fluorine substitution.
Uniqueness
Acetylfentanyl-D5 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for the differentiation between this compound and its non-deuterated counterparts in complex biological matrices .
Biological Activity
Acetylfentanyl-D5 is a deuterated analog of acetylfentanyl, a potent synthetic opioid. The biological activity of this compound is significant due to its interaction with the opioid receptors and its metabolic pathways. This article delves into the pharmacodynamics, metabolism, and case studies related to this compound, highlighting its implications in toxicology and clinical settings.
Pharmacodynamics
This compound primarily acts as a μ-opioid receptor (MOR) agonist, similar to its parent compound, acetylfentanyl. The binding affinity of this compound to the MOR is crucial for its analgesic effects. The potency of acetylfentanyl derivatives, including this compound, is attributed to their high lipid solubility, which facilitates rapid penetration through biological membranes and enhances their central nervous system effects.
Upon binding to the MOR, this compound induces several intracellular signaling pathways:
- Inhibition of Adenylyl Cyclase : This leads to decreased levels of cyclic AMP (cAMP), resulting in reduced neuronal excitability.
- Activation of Potassium Channels : This hyperpolarizes the neuron, decreasing neurotransmitter release.
- Inhibition of Calcium Channels : This further reduces synaptic transmission.
Metabolism
The metabolism of this compound involves multiple biotransformations predominantly through N-dealkylation and hydroxylation. A recent study identified 32 metabolites of acetylfentanyl, with significant pathways including:
- N-Dealkylation : Cleavage of the phenethyl moiety.
- Hydroxylation : Predominantly at the ethyl linker.
- Phase II Metabolism : Conjugation reactions such as glucuronidation and sulfation.
The metabolic profile indicates that both in vitro and in vivo systems yield similar results regarding metabolite formation, suggesting consistent metabolic pathways across different biological systems .
Table 1: Metabolic Pathways of this compound
Metabolite | Pathway | Retention Time (min) |
---|---|---|
A1 | Hydroxylation | 5.25 |
A2 | Hydroxylation | 6.10 |
A3 | N-Dealkylation | 6.85 |
A4 | Dihydrodiol | 7.20 |
A5 | Glucuronidation | 8.00 |
Case Studies
Several case studies illustrate the clinical implications and toxicity associated with this compound. One notable case involved a young male with a history of substance abuse who died from acute acetylfentanyl intoxication. Toxicology reports indicated a peripheral blood concentration of 260 ng/mL and a liver concentration of 1,000 ng/kg at the time of death . This case underscores the potential lethality of acetylfentanyl analogs, particularly when used in conjunction with other substances.
Clinical Implications
The rising prevalence of synthetic opioids like this compound poses significant challenges for healthcare providers and toxicologists. The rapid onset of action and high potency can lead to severe respiratory depression and overdose fatalities. Effective monitoring and screening methods are essential for managing cases involving these substances.
Properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3/i3D,6D,7D,10D,11D |
InChI Key |
FYIUUQUPOKIKNI-LKOJFEAXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.